molecular formula C10H15ClN2O3 B13511987 3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride

3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride

Cat. No.: B13511987
M. Wt: 246.69 g/mol
InChI Key: HMAZEDKAZGYXIK-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H14N2O3 It is a derivative of propanamine, featuring a nitrophenoxy group substituted at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride typically involves the reaction of 2-methyl-5-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

    Reduction: 3-(2-Methyl-5-aminophenoxy)propan-1-amine.

    Oxidation: Corresponding oxides or nitroso derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenoxy)propan-1-amine
  • 3-(2-Methylphenoxy)propan-1-amine
  • 3-(2-Nitrophenoxy)propan-1-amine

Uniqueness

3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

3-(2-methyl-5-nitrophenoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H14N2O3.ClH/c1-8-3-4-9(12(13)14)7-10(8)15-6-2-5-11;/h3-4,7H,2,5-6,11H2,1H3;1H

InChI Key

HMAZEDKAZGYXIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCCCN.Cl

Origin of Product

United States

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